N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, an azetidine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the phenoxymethyl group via nucleophilic substitution. The azetidine ring is then formed through a cyclization reaction, and finally, the sulfonamide group is introduced using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide
- N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide
Uniqueness
N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-17(2)23(20,21)18-9-13(10-18)19-8-12(15-16-19)11-22-14-6-4-3-5-7-14/h3-8,13H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSHANZFXHZTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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